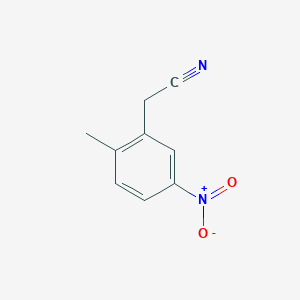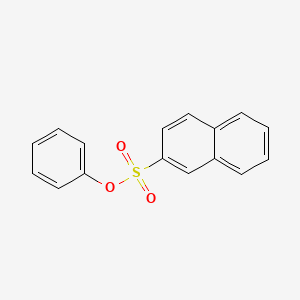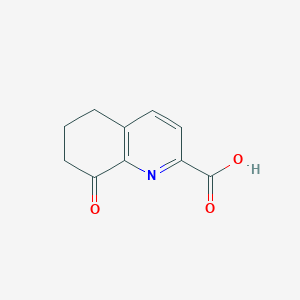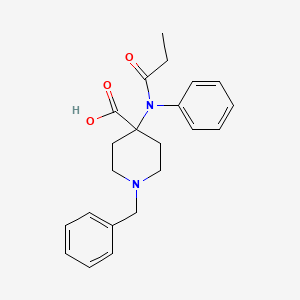
2-甲氧基-4'-硫代吗啉甲基二苯甲酮
描述
2-Methoxy-4’-thiomorpholinomethylbenzophenone, also known as thio-MMP or benzophenone-4, is an organic chemical compound with the molecular formula C17H18O2S. It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4’-thiomorpholinomethylbenzophenone consists of 19 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 327.4 g/mol.科学研究应用
防晒霜和化妆品
与2-羟基-4-甲氧基二苯甲酮类似,它可能被用作防晒霜和化妆品中的广谱过滤器 。这将有助于保护皮肤免受阳光的有害影响。
铜(II)的重量法测定
它也可能用作铜(II)的重量法测定中的试剂 。这涉及测量样品中铜的重量或浓度。
医学研究
在医学研究中,它已被研究用于药物开发。这可能包括创建新药物或改进现有药物。
癌症治疗研究
具体来说,它已被研究用于治疗癌症的潜力。这可能包括抑制癌细胞的生长或增强其他治疗方法的有效性。
炎症治疗研究
它也被研究用于治疗炎症的潜力。这可能包括减少炎症的肿胀、疼痛和其他症状。
病毒感染治疗研究
最后,它已被研究用于治疗病毒感染的潜力。这可能包括抑制病毒的复制或增强机体的免疫反应。
作用机制
Mode of Action
The mode of action of 2-Methoxy-4’-thiomorpholinomethylbenzophenone is not well-documented. As a benzophenone derivative, it may share some characteristics with other compounds in this class. For instance, 2-Hydroxy-4-methoxybenzophenone is used as a broad-band UV-filter in sunscreen cosmetic products . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, 2-Hydroxy-4-methoxybenzophenone is sensitive to sunlight, which is why it’s used as a UV-filter in sunscreen products . .
生化分析
Biochemical Properties
2-Methoxy-4’-thiomorpholinomethylbenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways .
Cellular Effects
The effects of 2-Methoxy-4’-thiomorpholinomethylbenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 2-Methoxy-4’-thiomorpholinomethylbenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4’-thiomorpholinomethylbenzophenone change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4’-thiomorpholinomethylbenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. These threshold effects are crucial for determining the safe and effective use of the compound .
Metabolic Pathways
2-Methoxy-4’-thiomorpholinomethylbenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of 2-Methoxy-4’-thiomorpholinomethylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of 2-Methoxy-4’-thiomorpholinomethylbenzophenone is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
(2-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJTXBJHUZCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642900 | |
| Record name | (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-31-5 | |
| Record name | Methanone, (2-methoxyphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


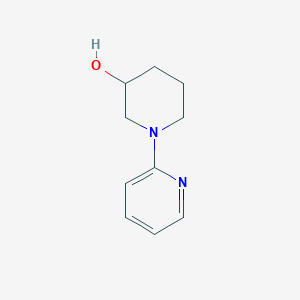
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)
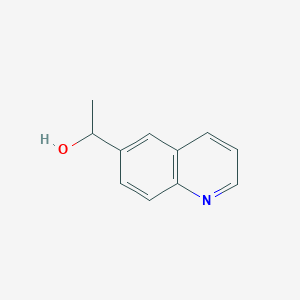

![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)
![5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1613009.png)
